8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Pyridin-3-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Attachment of the 3-Chlorophenylmethanesulfonyl Group: This is usually done via sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and chlorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or desulfonylated derivatives.
Scientific Research Applications
8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- (3-Chloropropyl)trimethoxysilane
- 3-Methoxyphenylboronic acid
Uniqueness
What sets 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane apart is its unique bicyclic structure combined with the presence of both a pyridine and a chlorophenylmethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound with potential applications in medicinal chemistry. Its unique bicyclic structure and functional groups suggest a diverse range of biological activities, particularly as a ligand for various receptors and transporters.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 8-[(3-chlorophenyl)methylsulfonyl]-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
- Molecular Formula : C19H21ClN2O3S
- CAS Number : 2309777-41-9
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Interaction with Monoamine Transporters
Research has indicated that derivatives of 8-azabicyclo[3.2.1]octane show significant affinity for monoamine transporters:
Compound | DAT K(i) (nM) | SERT K(i) (nM) | NET K(i) (nM) | SERT/DAT Ratio |
---|---|---|---|---|
22e | 4.0 | 4240 | 5500 | 1060 |
22g | 3.9 | 5300 | 5300 | 1358 |
These findings demonstrate that the compound exhibits high selectivity for DAT over SERT and NET, indicating its potential as a therapeutic agent targeting dopaminergic pathways .
Case Studies
- Dopamine Transporter Selectivity : In a study investigating structure-activity relationships (SAR) of various derivatives, it was found that specific modifications to the bicyclic structure enhanced selectivity for DAT, crucial for developing treatments for disorders like ADHD and Parkinson's disease .
- Pharmacological Profiling : A pharmacological profile of the compound revealed its potential as a lead candidate in drug development, particularly focusing on its effects on mood regulation and cognitive function through modulation of serotonin and dopamine levels .
Synthetic Routes
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Bicyclic Core : Achieved through cycloaddition reactions.
- Introduction of Functional Groups : Utilizes nucleophilic substitution for attaching the pyridine derivative and sulfonylation for the chlorophenyl group.
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis and has potential applications in:
- Medicinal Chemistry : As a precursor in drug development.
- Coordination Chemistry : Acting as a ligand in various coordination complexes .
Properties
IUPAC Name |
8-[(3-chlorophenyl)methylsulfonyl]-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-4-1-3-14(9-15)13-26(23,24)22-16-6-7-17(22)11-19(10-16)25-18-5-2-8-21-12-18/h1-5,8-9,12,16-17,19H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOJWKUKSZOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC=C3)Cl)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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